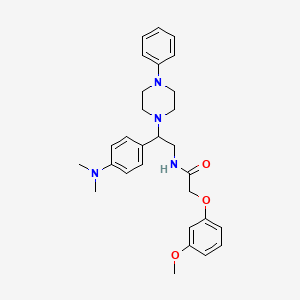
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide" is a multifaceted molecule that may have potential applications in various therapeutic areas. The structure of this compound suggests that it contains several functional groups, including a dimethylamino group, a phenylpiperazine moiety, and a methoxyphenoxy group, which could contribute to its biological activity.
Synthesis Analysis
The synthesis of related acetamide derivatives has been reported in the literature. For instance, a series of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties were prepared to target human β3-adrenergic receptors, which are implicated in obesity and type 2 diabetes treatment . Another study reported the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and related derivatives through a multi-step reaction sequence starting from the Leuckart reaction, aiming to produce compounds with cytotoxic, anti-inflammatory, analgesic, and antipyretic properties . Additionally, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods of reduction, acetylation, and ethylation . These studies provide insights into the synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can significantly influence their biological activity. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide revealed a linearly extended conformation and specific interplanar angles between amide groups, which are crucial for their anticonvulsant activities . Such structural analyses are essential for understanding the conformational preferences of the compound and predicting its interaction with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions due to their functional groups. The presence of an amide group can lead to reactions such as hydrolysis, while the presence of a dimethylamino group can be involved in quaternization reactions. The phenylpiperazine moiety could participate in nucleophilic substitution reactions. These reactions can be exploited to further modify the compound to enhance its biological activity or to create prodrugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. For instance, the introduction of methoxy or bromo groups can alter the lipophilicity of the compound, potentially affecting its ability to cross biological membranes .
科学的研究の応用
Anthelminthic Applications
N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a compound with a similar structure, has shown significant anthelminthic efficacy in animal studies. It has been reported to be active against nematodes, filariae, and cestodes, especially in dogs against hookworms and large roundworms, highlighting its potential in veterinary parasitology and drug development (Wollweber et al., 1979).
Anticancer and Anti-inflammatory Properties
Research into novel acetamide derivatives, including structures related to the compound , has shown promising cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies underscore the potential of such compounds in developing new therapeutic agents for cancer and inflammation (Rani et al., 2016).
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-31(2)24-14-12-23(13-15-24)28(33-18-16-32(17-19-33)25-8-5-4-6-9-25)21-30-29(34)22-36-27-11-7-10-26(20-27)35-3/h4-15,20,28H,16-19,21-22H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSQYONSXZGDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC(=C2)OC)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

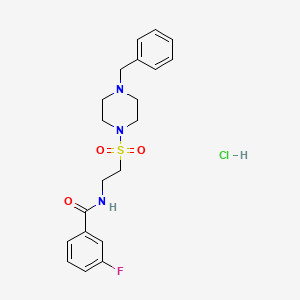

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)

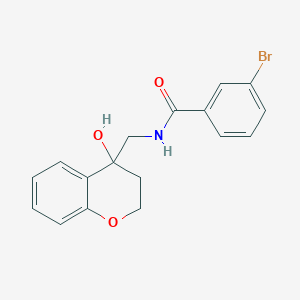
![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)
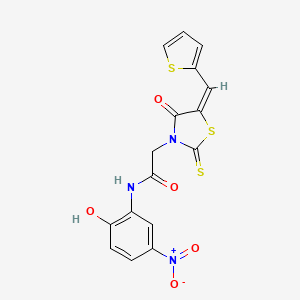
![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)
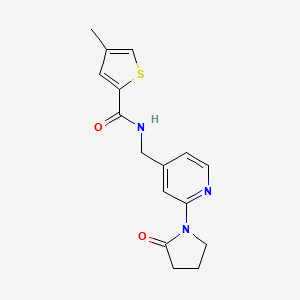
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3008475.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)
![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)